9-Butyl-3-methyl-9H-indeno[2,1-C]pyridine
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Overview
Description
9-Butyl-3-methyl-9H-indeno[2,1-C]pyridine is a heterocyclic compound that belongs to the indeno-pyridine family This compound is characterized by its unique structure, which includes a butyl group at the 9th position and a methyl group at the 3rd position of the indeno-pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Butyl-3-methyl-9H-indeno[2,1-C]pyridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, starting materials such as substituted benzaldehydes and pyridine derivatives can be used. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
9-Butyl-3-methyl-9H-indeno[2,1-C]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as halides, alkyl, or aryl groups .
Scientific Research Applications
9-Butyl-3-methyl-9H-indeno[2,1-C]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Research is ongoing to explore its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 9-Butyl-3-methyl-9H-indeno[2,1-C]pyridine involves its interaction with specific molecular targets. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor binding, or interference with cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
9H-indeno[2,1-C]pyridine: Lacks the butyl and methyl substitutions, resulting in different chemical properties.
1,4,6-trimethyl-9H-indeno[2,1-C]pyridine: Contains additional methyl groups, which can alter its reactivity and applications.
Uniqueness
9-Butyl-3-methyl-9H-indeno[2,1-C]pyridine is unique due to its specific substitutions, which confer distinct chemical and physical properties.
Properties
CAS No. |
88223-25-0 |
---|---|
Molecular Formula |
C17H19N |
Molecular Weight |
237.34 g/mol |
IUPAC Name |
9-butyl-3-methyl-9H-indeno[2,1-c]pyridine |
InChI |
InChI=1S/C17H19N/c1-3-4-7-15-13-8-5-6-9-14(13)16-10-12(2)18-11-17(15)16/h5-6,8-11,15H,3-4,7H2,1-2H3 |
InChI Key |
QUGQJSIMWWNMEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1C2=CC=CC=C2C3=C1C=NC(=C3)C |
Origin of Product |
United States |
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